molecular formula C20H21N3O3S2 B2991195 N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921910-22-7

N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2991195
CAS No.: 921910-22-7
M. Wt: 415.53
InChI Key: JNSNKNNWXKVVQU-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-22-7) is a synthetic organic compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.5 g/mol . This acetamide-sulfonamide hybrid compound is a valuable scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors . The structure integrates a thiazole ring, a phenylsulfonamide group, and an acetamide moiety, features commonly associated with diverse biological activities. The phenylsulfonamido moiety is known to facilitate hydrogen bonding and electrostatic interactions with the active sites of various enzymes . Recent scientific investigations into acetamide-sulfonamide conjugates have demonstrated significant potential as potent urease inhibitors, with some analogs exhibiting IC50 values in the low micromolar range and over 90% enzyme inhibition in experimental models . The mechanism of action for such inhibitors often involves binding to the enzyme's active site through interactions with nickel ions and surrounding amino acid residues, effectively blocking substrate hydrolysis . Beyond urease inhibition, compounds featuring the acetamide-thiazole core are frequently explored for antimicrobial, antifungal, and anti-inflammatory properties . This reagent is provided for research purposes to investigate these and other potential applications in chemical biology and drug discovery. Researchers should handle this material with appropriate safety precautions in a laboratory setting. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14(2)15-8-10-16(11-9-15)21-19(24)12-17-13-27-20(22-17)23-28(25,26)18-6-4-3-5-7-18/h3-11,13-14H,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSNKNNWXKVVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 302.39 g/mol

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, including matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling.
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity by modulating neuronal voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .
  • Anticancer Activity : Thiazole derivatives have shown growth inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways involving bcl-2 family proteins.

Anticonvulsant Activity

Research has indicated that thiazole derivatives can be effective in treating epilepsy. In a study evaluating various derivatives, compounds similar to this compound showed protective effects in maximal electroshock (MES) tests at doses ranging from 100 to 300 mg/kg . The findings suggest potential for development as an anticonvulsant therapy.

Anticancer Activity

In vitro studies have reported that thiazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values indicating effective inhibition of cell growth in human breast cancer cells.

Summary of Research Findings

Study FocusCompound TestedBiological ActivityKey Findings
AnticonvulsantSimilar thiazole derivativesAnticonvulsantEffective in MES tests with doses of 100-300 mg/kg
AnticancerThiazole derivativesCytotoxicitySignificant growth inhibition in breast cancer cell lines

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The following table summarizes critical differences between the target compound and analogous sulfonamide-thiazole/acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Spectral Data (IR/NMR) Reference
N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide C₂₃H₂₅N₃O₃S₂ 455.6 4-isopropylphenyl, phenylsulfonamido Not reported in evidence; expected S=O stretches ~1150–1380 cm⁻¹ (sulfonamide)
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide C₂₃H₁₈ClN₃O₄S₂ 500.0 4-chlorophenylsulfonamido, 4-phenoxyphenyl Not reported; Cl substituent increases polarity
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide C₁₈H₁₈N₄O₃S₂ 402.5 Sulfamoyl (SO₂NH₂), dimethylbenzo-thiazole IR: 1382, 1155 cm⁻¹ (SO₂); 1H-NMR: δ 2.3 (2CH₃), 4.1 (CH₂)
S-Alkylated 1,2,4-triazoles [10–15] (e.g., compound 10) Varies ~450–550 Phenylsulfonyl, fluorophenyl, triazole-thione IR: νC=S ~1247–1255 cm⁻¹; νNH ~3278–3414 cm⁻¹
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₁₀N₂OS 218.3 Simple thiazole-acetamide (no sulfonamide) Synthesis via 2-amino-thiazole acetylation

Spectral and Physicochemical Properties

  • IR Spectroscopy : Sulfonamide-related S=O stretches (~1150–1380 cm⁻¹) are consistent across analogs (e.g., 1155 cm⁻¹ in ). The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones () confirms tautomeric stability, a feature relevant to the target’s sulfonamido-thiazole core .
  • NMR : Methyl groups in the isopropyl substituent (target) and dimethylbenzo-thiazole () appear as singlets (δ 2.3 ppm), while acetamide CH₂ protons resonate near δ 4.1 ppm .

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